N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound with significant potential in pharmaceutical research. This compound features a unique structural arrangement that includes multiple heterocyclic moieties, making it an interesting candidate for various biological applications.
The compound is classified under organic compounds, specifically as a member of the azetidine class due to the presence of the azetidine ring. It also incorporates thieno[3,2-d]pyrimidine and triazolo[4,3-b]pyridazine structures, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 338.39 g/mol.
The synthesis of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine typically involves several key steps:
These synthetic routes are crucial for developing compounds with specific biological activities and optimizing their pharmacological profiles.
The molecular structure of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine can be described using various chemical notations:
Property | Data |
---|---|
Molecular Formula | C15H14N8S |
Molecular Weight | 338.39 g/mol |
IUPAC Name | N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine |
InChI | InChI=1S/C15H14N8S/c1-21(15...) |
InChI Key | VSKFEMMAMBBFNH-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4SC=C5 |
These structural details highlight the complexity of the compound and its potential for interactions with biological targets.
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of multiple heterocycles suggests potential interactions with various protein targets that could lead to therapeutic effects in conditions like cancer or inflammation.
The physical properties of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine include:
The chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong oxidizing agents.
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has potential applications in:
This compound represents a promising area for further research into novel therapeutic agents within medicinal chemistry.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5